Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate
Description
Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate (CAS: 913718-99-7) is a synthetic indole derivative with a molecular formula of C₂₅H₃₀N₂O₅ and a molar mass of 438.53 g/mol . Its structure features:
- A tert-butoxycarbonyl (Boc)-protected amino group at position 2, critical for stability during synthetic steps.
- An ethyl ester at the terminal carboxyl group, influencing solubility and reactivity.
This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for peptides and alkaloids, due to its modular functional groups .
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-5-30-23(28)22(27-24(29)32-25(2,3)4)13-18-15-26-21-12-11-19(14-20(18)21)31-16-17-9-7-6-8-10-17/h6-12,14-15,22,26H,5,13,16H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDLNDKTYFWUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields .
Chemical Reactions Analysis
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group and benzyloxy moiety are strategically cleaved under specific conditions:
Boc Group Removal
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Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) with triisopropylsilane (TIS) as a scavenger .
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Product : Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-aminopropanoate.
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Mechanism : Acidic cleavage of the Boc carbamate yields a free amine. This reaction is critical for subsequent functionalization of the amino group .
Benzyloxy Group Hydrogenolysis
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Reagents/Conditions : Hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol .
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Product : Ethyl 3-[5-hydroxy-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate.
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Application : Reveals a hydroxyl group for further substitution or conjugation.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to yield a carboxylic acid:
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Basic Conditions : Sodium hydroxide (NaOH) in methanol/water under reflux.
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Product : 3-[5-(Benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid.
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Functionalization of the Amino Group
After Boc deprotection, the free amine participates in:
Reductive Amination
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Reagents/Conditions : Aldehyde + sodium borohydride (NaBH₄) in methanol .
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Product : Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-(alkylamino)propanoate .
Acylation/Alkylation
Coupling Reactions
The hydrolyzed carboxylic acid engages in amide bond formation:
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Reagents/Condients : HOBt (hydroxybenzotriazole) and HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with DIPEA .
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Application : Synthesis of peptidomimetics or conjugates with bioactive molecules .
Hydroxamic Acid Formation
The ethyl ester converts to a hydroxamic acid derivative:
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Reagents/Conditions : Hydroxylamine (NH₂OH) and potassium cyanide (KCN) in methanol .
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Product : 3-[5-(Benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanehydroxamic acid .
Comparative Reaction Table
Mechanistic and Synthetic Insights
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Microwave-Assisted Reactions : Accelerate alkylation steps (e.g., benzylation) with higher yields .
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Acid Sensitivity : TFA-mediated deprotection avoids side reactions due to the indole ring’s stability under acidic conditions .
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Stereochemical Control : Chiral intermediates retain configuration during Boc removal and coupling .
This compound’s versatility makes it valuable in medicinal chemistry for synthesizing indole-based inhibitors, peptidomimetics, and probes for biological targets .
Scientific Research Applications
Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: Used in the study of indole-based biological pathways and mechanisms.
Chemical Biology: Acts as a probe to study protein-ligand interactions and enzyme activities.
Mechanism of Action
The mechanism of action of Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, modulating their activity. The benzyloxy and Boc-protected amino groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
Key Structural Differences
The following table highlights critical variations between the target compound and its analogs:
Physical and Spectral Properties
- Melting Points : Boc-protected compounds (e.g., 10a–b in ) exhibit higher melting points (169–190°C) due to crystallinity from Boc groups .
- Solubility : Ethyl esters (e.g., target compound) are more polar than benzyl esters but less than carboxylic acids (e.g., ’s compound) .
- Spectroscopy : IR and NMR data () confirm Boc (ν ~1680–1765 cm⁻¹) and indole (δ 7–8 ppm in ¹H-NMR) signatures .
Functional Implications of Structural Variations
Amino Protection
Indole Substitutions
Ester vs. Carboxylic Acid
- Ethyl esters are hydrolyzed in vivo to active acids, whereas pre-formed acids (e.g., ) may exhibit immediate bioavailability .
Biological Activity
Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests it could interact with various biological targets, making it a candidate for further research into its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The molecular formula of this compound is . The compound features an indole ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Structural Representation
The biological activity of this compound can be attributed to its interaction with various biological pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It could affect G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling and are implicated in numerous diseases, including cancer and neurological disorders .
Pharmacological Studies
Research has shown that compounds with similar structures exhibit various pharmacological effects:
- Anticancer Activity : Indole derivatives are known to possess anticancer properties. Studies indicate that compounds targeting the indole structure can induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Potential
A study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with a half-maximal inhibitory concentration (IC50) value indicating potent activity.
Case Study 2: Anti-inflammatory Properties
Another research project focused on the anti-inflammatory potential of this compound. In vitro assays demonstrated that it effectively reduced the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting its utility in treating inflammatory diseases.
Q & A
Basic: What synthetic strategies are employed to construct the indole core with a benzyloxy group at position 5?
The benzyloxy-substituted indole moiety is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, in a refluxing acetone system, KCO and benzyl bromide are used to introduce the benzyloxy group at position 5 of the indole ring under basic conditions . Alternative routes involve palladium-catalyzed cross-coupling reactions to functionalize pre-synthesized indole derivatives, as seen in boronate-containing intermediates for Suzuki-Miyaura couplings .
Basic: How is the tert-butoxycarbonyl (Boc) protecting group introduced and removed during synthesis?
The Boc group is introduced via carbamate formation using di-tert-butyl dicarbonate (BocO) under basic conditions (e.g., NaHCO or DMAP). For example, in THF or DCM, Boc protection of the amine occurs at room temperature with high yields . Deprotection is achieved using acidic conditions (e.g., HCl in dioxane or TFA) or catalytic hydrogenation (Pd/C, H) for orthogonal deprotection alongside benzyl groups .
Basic: What analytical techniques confirm the structure and purity of this compound?
Critical techniques include:
- NMR spectroscopy : H and C NMR to verify indole proton environments, Boc group integrity, and ester carbonyl signals .
- HRMS/LC-MS : High-resolution mass spectrometry for molecular ion confirmation (e.g., [M+H] or [M+Na]) .
- TLC/HPLC : Monitoring reaction progress and purity (>95% recovery in HPLC) .
Advanced: How do reaction conditions influence esterification of the propanoate backbone?
Esterification efficiency depends on solvent polarity, temperature, and catalysts. For example:
- Solvent : THF or DCM for Boc protection ; acetone for benzyloxy introduction .
- Catalysts : DCC/DMAP for amide couplings in peptide-like syntheses .
- Temperature : Reflux (e.g., 55°C for 20 hours) for cyclization or coupling steps .
Advanced: What methods resolve stereochemical outcomes in synthesis?
Chiral chromatography or enzymatic resolution ensures enantiomeric purity. For diastereomer separation, normal-phase chromatography with gradients (e.g., DCM to EtOAc/hexanes) is effective . Stereochemical assignments rely on optical rotation ([α]) and NOE NMR experiments .
Advanced: How is catalytic hydrogenation optimized for selective benzyl group removal?
Pd/C (10% w/w) under H at 1 atm selectively cleaves benzyl groups without affecting Boc or ester functionalities. Reaction monitoring via TLC ensures completion within 2–4 hours . Acidic workup (e.g., 1N HCl) quenches residual catalysts .
Advanced: How are side reactions mitigated during indole-amino acid coupling?
Side reactions (e.g., racemization or over-alkylation) are minimized by:
- Low temperatures : 0–5°C during peptide couplings .
- Coupling reagents : HATU or EDCI for efficient amide bond formation .
- Protecting groups : Sequential use of Boc and benzyloxycarbonyl (Cbz) groups for orthogonal protection .
Advanced: How does the benzyloxy substituent affect indole reactivity?
The electron-donating benzyloxy group increases indole’s nucleophilicity at position 3, facilitating electrophilic substitutions (e.g., Vilsmeier-Haack formylation). However, steric hindrance from the benzyl group may reduce reactivity in cross-coupling reactions, necessitating bulky ligands in palladium catalysis .
Advanced: What challenges arise in scaling up synthesis while maintaining enantiopurity?
Key challenges include:
- Racemization : Minimized by avoiding prolonged heating and using mild bases (e.g., NaHCO instead of NaOH) .
- Purification : Flash chromatography with automated systems (e.g., ISCO columns) ensures consistent yields and purity at scale .
Advanced: How can computational methods predict biological interactions?
Molecular docking studies (e.g., AutoDock Vina) analyze interactions between the indole-Boc-propanoate scaffold and target proteins. Key motifs like the indole ring (π-π stacking) and Boc group (hydrogen bonding) are modeled to predict binding affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
